2,3,5-Trichloroaniline physical and chemical properties
2,3,5-Trichloroaniline physical and chemical properties
Foreword: Navigating the Isomeric Landscape
2,3,5-Trichloroaniline is a distinct isomer within the trichloroaniline family. While it shares a common molecular formula with its counterparts (such as the more extensively studied 2,4,5- and 2,4,6-trichloroanilines), its unique substitution pattern dictates a specific set of physical, chemical, and toxicological properties. This guide is dedicated to providing a comprehensive overview of 2,3,5-trichloroaniline for researchers, scientists, and professionals in drug development. It is important to note that literature specifically detailing this isomer is less abundant than for others in its class. Therefore, where specific data for the 2,3,5- isomer is not available, this guide will draw upon established principles of organic chemistry and, with explicit notation, refer to data from closely related isomers to provide a scientifically grounded yet practical resource.
Part 1: Core Physicochemical and Structural Characteristics
A foundational understanding of a molecule begins with its fundamental properties. These characteristics are critical for designing synthetic routes, predicting reactivity, and ensuring safe handling.
Identification and Molecular Structure
The arrangement of the three chlorine atoms and the amine group on the benzene ring is the defining feature of 2,3,5-trichloroaniline.
Diagram 1: Chemical Structure of 2,3,5-Trichloroaniline
Caption: Skeletal structure of 2,3,5-Trichloroaniline with atom numbering.
Tabulated Physical and Chemical Data
The following table summarizes the key physicochemical properties of 2,3,5-trichloroaniline.
| Property | Value | Reference(s) |
| CAS Number | 18487-39-3 | [1][2] |
| Molecular Formula | C₆H₄Cl₃N | [1][2] |
| Molecular Weight | 196.46 g/mol | [1][2] |
| Appearance | Solid (Form and color may vary) | [3] |
| Melting Point | 73 °C | [2] |
| Boiling Point | 286.0 ± 35.0 °C (Predicted) | [2] |
| Solubility | Slightly soluble in Chloroform and Methanol | [2] |
| IUPAC Name | 2,3,5-trichloroaniline | [1] |
| SMILES | C1=C(C=C(C(=C1N)Cl)Cl)Cl | [1] |
| InChI Key | MOTBXEPLFOLWHZ-UHFFFAOYSA-N | [1] |
Spectroscopic Profile
Spectroscopic data is indispensable for the structural confirmation and purity assessment of a chemical compound. While a comprehensive analysis is beyond the scope of this guide, spectral data for 2,3,5-trichloroaniline is available for reference.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the amine protons and the two aromatic protons on the ring.[4]
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached chlorine and amine substituents.[4]
-
IR Spectroscopy: The infrared spectrum will feature characteristic absorption bands for N-H stretching of the primary amine, C-N stretching, and C-Cl stretching, as well as aromatic C-H and C=C vibrations.[4]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of three chlorine atoms.[4]
Part 2: Synthesis and Chemical Reactivity
The synthetic pathways to and the characteristic reactions of 2,3,5-trichloroaniline are governed by the principles of aromatic chemistry, with the electronic and steric effects of the substituents playing a crucial role.
Synthetic Approaches
Detailed, optimized protocols for the synthesis of 2,3,5-trichloroaniline are not widely published. However, plausible synthetic routes can be devised based on standard organic transformations.
A. Reduction of 2,3,5-Trichloronitrobenzene (Plausible Route)
The most common method for synthesizing anilines is the reduction of the corresponding nitro compound.
Diagram 2: Plausible Synthesis of 2,3,5-Trichloroaniline
Caption: General reaction scheme for the reduction of a nitroaromatic.
Hypothetical Experimental Protocol:
-
Reaction Setup: To a stirred suspension of iron powder in water or ethanol, add a catalytic amount of concentrated hydrochloric acid.
-
Addition of Nitro Compound: Heat the mixture to reflux and add a solution of 2,3,5-trichloronitrobenzene in a suitable solvent (e.g., ethanol) dropwise.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed.
-
Work-up: Cool the reaction mixture and make it basic with an aqueous solution of sodium carbonate or sodium hydroxide.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified further by recrystallization or column chromatography.
B. Dehalogenation of Polychlorinated Anilines
2,3,5-Trichloroaniline has been reported as an intermediate in the dehalogenation of 2,3,4,5-tetrachloroaniline, suggesting this as a potential, though less direct, synthetic route.[5]
Core Chemical Reactivity
The reactivity of 2,3,5-trichloroaniline is a hybrid of the nucleophilic amino group and the electron-deficient aromatic ring. The three electron-withdrawing chlorine atoms deactivate the ring towards electrophilic substitution and influence the basicity of the amine.
-
N-Alkylation and N-Acylation: The lone pair on the nitrogen atom makes it nucleophilic, readily reacting with alkyl halides and acyl chlorides to form secondary/tertiary amines and amides, respectively. These reactions are often used to protect the amine or to build more complex molecular architectures.
-
Diazotization: The primary aromatic amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl). This diazonium intermediate is highly versatile and can be substituted by a wide range of nucleophiles (e.g., -OH, -CN, -X via Sandmeyer reaction) to introduce diverse functionalities onto the aromatic ring.
-
Electrophilic Aromatic Substitution: The amino group is a strong activating group and is ortho-, para-directing. However, in 2,3,5-trichloroaniline, the available positions (4 and 6) are sterically hindered and the ring is heavily deactivated by the three chlorine atoms. Consequently, further electrophilic substitution is expected to be difficult and require harsh reaction conditions.
Diagram 3: Key Reactivity Pathways of 2,3,5-Trichloroaniline
Caption: A four-stage workflow for the safe laboratory handling of 2,3,5-Trichloroaniline.
Step-by-Step Handling Procedure:
-
Engineering Controls: All work involving 2,3,5-trichloroaniline, including weighing and transfers, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical safety goggles, a lab coat, and chemical-resistant gloves (nitrile is a common choice, but consult a glove compatibility chart).
-
Spill Management: Keep a spill kit rated for toxic solids readily accessible. In case of a minor spill, carefully sweep up the solid material (avoiding dust generation) and place it in a sealed container for hazardous waste disposal.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water and seek medical attention. [6] * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [6] * Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. 5[6]. Waste Disposal: Dispose of all waste materials containing 2,3,5-trichloroaniline in clearly labeled, sealed containers for hazardous chemical waste, following institutional and local regulations. Do not discharge to the environment.
-
Conclusion
2,3,5-Trichloroaniline is a halogenated aromatic amine with a defined set of physicochemical properties. While its direct applications in drug development and industry are not as extensively documented as its isomers, its unique structure presents opportunities for synthetic exploration. A thorough understanding of its fundamental chemistry, coupled with a rigorous and proactive approach to safety, is paramount for any researcher or scientist working with this compound. This guide provides the core knowledge base to enable its informed and safe utilization in a research and development setting.
References
-
PrepChem. Synthesis of 2,3,5-trichloroaniline. [Link]
-
SpectraBase. 2,4,5-Trichloroaniline - Optional[MS (GC)] - Spectrum. [Link]
-
PubChem. 2,4,5-Trichloroaniline | C6H4Cl3N | CID 12487. [Link]
- Mehilal, Salunke, R. B., & Agrawal, J. P. (2002). A newly developed synthesis of 1,3,5-trichlorobenzene (sym. TCB) from aniline. Indian Journal of Chemistry, Section B: Organic and Medicinal Chemistry, 41(3), 604-607.
-
PubChem. 2,3,5-Trichloroaniline | C6H4Cl3N | CID 87676. [Link]
-
Restek. 2,4,5-Trichloroaniline - EZGC Method Translator. [Link]
-
Australian Government Department of Health. 2-Chloroaniline and its hydrochloride: Human health tier II assessment. [Link]
-
Capot Chemical. MSDS of 2,4,5-Trichloroaniline. [Link]
-
PubChem. 2,4,6-Trichloroaniline | C6H4Cl3N | CID 12471. [Link]
-
Wikipedia. 2,4,6-Trichloroaniline. [Link]
-
Mahatme Dye Chem Private Limited. 2,4,5 Tri Chloroaniline. [Link]
-
NIST. Benzenamine, 2,4,5-trichloro-. [Link]
- Google Patents.
-
SpectraBase. 2,3,4-Trichloroaniline - Optional[Vapor Phase IR] - Spectrum. [Link]
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3,5-trichloroaniline CAS#: 18487-39-3 [m.chemicalbook.com]
- 3. 2,4,5-Trichloroaniline(636-30-6) 13C NMR [m.chemicalbook.com]
- 4. 2,3,5-trichloroaniline(18487-39-3) 1H NMR [m.chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. capotchem.cn [capotchem.cn]
